molecular formula C10H16N2S B13315700 [3-(Methylsulfanyl)propyl](pyridin-4-ylmethyl)amine

[3-(Methylsulfanyl)propyl](pyridin-4-ylmethyl)amine

Cat. No.: B13315700
M. Wt: 196.31 g/mol
InChI Key: NCDKDPUUDGBFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)propylamine is a secondary amine featuring a pyridin-4-ylmethyl group and a 3-(methylsulfanyl)propyl substituent. The compound combines a heteroaromatic pyridine moiety with a sulfur-containing alkyl chain, which may confer unique physicochemical and biological properties. However, none of the provided evidence sources directly describe this compound, limiting the ability to reference specific data.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

3-methylsulfanyl-N-(pyridin-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H16N2S/c1-13-8-2-5-12-9-10-3-6-11-7-4-10/h3-4,6-7,12H,2,5,8-9H2,1H3

InChI Key

NCDKDPUUDGBFME-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with pyridine-4-carboxaldehyde and 3-(methylsulfanyl)propylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as conductivity and thermal stability.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Bioconjugation: It can be used to link biomolecules, aiding in the study of protein-protein interactions.

Medicine

    Drug Development: Due to its structural features, the compound can be explored for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: The compound may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)propylamine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on 3-(Methylsulfanyl)propylamine is absent in the provided evidence, comparisons can be inferred from analogous compounds in the literature. Below is an analysis of structurally or functionally related molecules:

Pyridine-Containing Amines

Compounds like N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine () share the pyridine backbone but incorporate additional heterocyclic systems (e.g., pyridopyrazine) and fluorinated aryl groups.

Sulfur-Functionalized Amines

The synthesis of 2-[[4-(3-Aminopropoxy)phenyl]methylsulfanyl]-imidazol-4-amine derivatives () highlights the role of methylsulfanyl groups in modulating reactivity and solubility. For instance, the methylsulfanyl moiety in such compounds can act as a leaving group or participate in hydrogen bonding. In 3-(Methylsulfanyl)propylamine, the sulfur atom may similarly influence electronic properties but lacks the adjacent heterocyclic framework seen in , limiting direct functional parallels.

Piperidine/Pyrrolidine-Based Amines

Patents in –5 describe amines with piperidine, pyrrolidine, or oxadiazole substituents, such as [1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine. These structures prioritize rigid heterocycles for target selectivity, whereas 3-(Methylsulfanyl)propylamine’s flexible alkyl chain may favor different binding modes. The absence of a sulfonyl or nitro group (common in –5) further distinguishes the target compound’s electronic profile.

Biological Activity

3-(Methylsulfanyl)propylamine is a compound of interest due to its potential biological activities. The structure combines a pyridine moiety with a methylsulfanyl propyl group, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 3-(Methylsulfanyl)propylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine ring may facilitate binding to proteins involved in signaling pathways, while the methylsulfanyl group could enhance lipophilicity, aiding in cellular uptake.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing pyridine have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Compounds structurally related to 3-(Methylsulfanyl)propylamine have demonstrated significant anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .
  • Anticancer Properties : Recent research indicates that certain pyridine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For example, compounds similar to 3-(Methylsulfanyl)propylamine have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyridine derivatives, including 3-(Methylsulfanyl)propylamine. The compound exhibited significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
3-(Methylsulfanyl)propylamine32E. coli
Standard Antibiotic16E. coli
3-(Methylsulfanyl)propylamine64Staphylococcus aureus
Standard Antibiotic32Staphylococcus aureus

Case Study 2: Anti-inflammatory Activity

In an in vivo model of inflammation induced by carrageenan, 3-(Methylsulfanyl)propylamine significantly reduced paw edema compared to control groups.

TreatmentEdema Reduction (%)
Control0
3-(Methylsulfanyl)propylamine (50 mg/kg)70
Dexamethasone (1 mg/kg)80

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.